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Q1: What is the clinical presentation of ADV-induced Fanconi

Syndrome?

Patients typically present with symptoms and laboratory findings resulting from proximal renal tubule

dysfunction [1].

e Common Symptoms: Diffuse bone pain (osteomalacia), muscle weakness, difficulty walking, and

fatigue. Pathologic fractures may occur [2] [3].

¢ Key Laboratory Findings: The diagnosis is based on a pattern of abnormal results, as summarized

in the table below.

Table: Key Diagnostic Parameters for ADV-Induced Fanconi Syndrome

Normal e .
Finding in Fanconi o o
Parameter Range Clinical Significance
Syndrome
(Approx.)
Serum Phosphate 0.81-1.45 Severe Hypophosphatemia Primary driver of
mmol/L [1] (e.g., 0.45 mmol/L) [1] osteomalacia & weakness

[2]
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Normal . .
Finding in Fanconi . L

Parameter Range Clinical Significance

Syndrome
(Approx.)

Urine Glucose Negative Glycosuria (3+) [1] Indicates renal tubular
damage despite normal
blood sugar

Serum Uric Acid 202.3-416.5 Hypouricemia (e.g., 121.3 Due to impaired tubular

pmol/L [1] pumol/L) [1] reabsorption

Bicarbonate 22-29 mmol/L  Low (e.g., 18.6 mmol/L) [1] Metabolic acidosis

(HCO3") [1]

Urine Protein /| 32- <0.3mg/L [1] Elevated (e.g., 61.3 mg/L) [1] Marker of tubular

Microglobulin proteinuria
Alkaline 40-130 U/L [1] Elevated (e.g., 254 U/L) [1] Suggests bone turnover
Phosphatase (ALP) from osteomalacia

Q2: What is the underlying mechanism of ADV nephrotoxicity?

ADV is a nucleotide analog that accumulates in and damages the proximal renal tubule cells. The following
workflow outlines the key pathological steps and associated signaling pathways based on current research [1]

[4].
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Q3: How is ADV-induced Fanconi Syndrome diagnhosed and
managed?
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The cornerstone of management is a high index of suspicion in any patient on long-term ADV therapy who

presents with new musculoskeletal symptoms or electrolyte imbalances [3].

Diagnostic Protocol:

¢ Detailed History: Document the duration and dosage of ADV therapy.
e Comprehensive Laboratory Workup:
o Blood: Serum phosphate, potassium, calcium, uric acid, bicarbonate, creatinine, cystatin C,
ALP.
o Urine: Urinalysis for glucose and protein, 24-hour urine or spot urine for phosphate, calcium,
uric acid, and low-molecular-weight proteins (32-microglobulin, RBP).
e Bone Assessment: DEXA scan for bone mineral density; MRI or bone scintigraphy to identify
pseudofractures/osteomalacia [1] [3].

Management Protocol:

¢ Discontinue the Offending Agent: Immediately substitute ADV with an alternative antiviral agent
with a safer renal profile, such as entecavir [2] [3].
e Supportive Care & Supplementation:
o Phosphate Replacement: Oral or intravenous phosphate (e.g., sodium glycerophosphate) [3].
o Vitamin D and Calcium: Administer active forms like calcitriol and calcium supplements to
improve bone mineralization [3].
¢ Monitoring: Regular follow-up of symptoms and the same laboratory parameters used for diagnosis
is essential to confirm recovery [2] [3].

Table: Clinical Outcomes Following Intervention (Based on Case Reports)

A5 Time to Laboratory &
Case Profile . Primary Intervention Symptom Functional
Duration
Improvement Recovery
67-year-old male ~6 years Switch to entecavir + Significant Muscle weakness
with peripheral Phosphate supplement improvement in 5-  resolved; nerve
neuropathy [2] 6 months damage improved.
58-year-old male 10 years ADV discontinued + Not specified Laboratory
with osteomalacia supportive care parameters
[1] normalized upon
follow-up.
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ADV Time to Laboratory &
Case Profile . Primary Intervention Symptom Functional

Duration

Improvement Recovery
61-year-old male 5 years Switch to entecavir + Body pain Phosphate,
with multiple Phosphate/Calcitriol relieved potassium, ALP
fractures [3] normalized in 3
months.

Key Takeaways for Professionals

¢ Vigilance is Critical: ADV-induced Fanconi syndrome is a significant adverse effect that can emerge
after years of low-dose (10 mg) therapy [1]. It is often misdiagnosed, leading to severe morbidity like
fractures.

e Mechanism Insight: The primary mechanism involves renal tubular uptake via hOAT1 and
mitochondrial toxicity, but recent research suggests potential interplay with pathways like STAT3
signaling [1] [4].

¢ Management is Effective: The condition is largely reversible upon drug cessation, substitution, and
active supplementation, with recovery of laboratory values and clinical function over several months

[2] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Your Ultimate Destination for Small-Molecule (aka. Address:

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone:
Email:
Web:

Ontario, CA 91761, United
States

(512) 262-9938
info@smolecule.com

www.smolecule.com

© 2026 Smolecule. All rights reserved. 6/6

Tech Support


https://www.smolecule.com/products/b598842#adefovir-dipivoxil-fanconi-syndrome-diagnosis
https://www.smolecule.com/products/b598842#adefovir-dipivoxil-fanconi-syndrome-diagnosis
https://www.smolecule.com/products/b598842#adefovir-dipivoxil-fanconi-syndrome-diagnosis
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s598842?utm_src=pdf-bulk
https://www.smolecule.com/products/s598842?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

